diethyl 2-(4-(dimethylamino)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
Description
Diethyl 2-(4-(dimethylamino)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a thienopyridine derivative characterized by a diethyl ester framework at positions 3 and 6, a 4-(dimethylamino)benzamido group at position 2, and a partially saturated pyridine core.
Properties
IUPAC Name |
diethyl 2-[[4-(dimethylamino)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-5-29-21(27)18-16-11-12-25(22(28)30-6-2)13-17(16)31-20(18)23-19(26)14-7-9-15(10-8-14)24(3)4/h7-10H,5-6,11-13H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBYKFHLCUCSFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of diethyl 2-(4-(dimethylamino)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thienopyridine Core: The thienopyridine core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminothiophene and a pyridine derivative under acidic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.
Amidation: The benzamido group is introduced through an amidation reaction, where a benzoyl chloride derivative reacts with the amine group on the thienopyridine core.
Esterification: The final step involves esterification to introduce the diethyl ester groups, typically using ethanol and an acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Diethyl 2-(4-(dimethylamino)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the ester functionalities, leading to the formation of substituted derivatives.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., acid or base catalysts), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
Diethyl 2-(4-(dimethylamino)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Materials Science: The compound’s structural properties are explored for the development of novel materials with specific electronic, optical, or mechanical properties.
Biological Research: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids, providing insights into its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of diethyl 2-(4-(dimethylamino)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological targets, while the thienopyridine core can intercalate with DNA or interact with enzyme active sites. These interactions can lead to the modulation of biological pathways, such as inhibition of enzyme activity or disruption of cellular processes, contributing to its pharmacological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The thieno[2,3-c]pyridine scaffold allows for diverse substitutions, impacting physical, chemical, and biological properties. Key analogs include:
Ester Group Variations
- Diethyl 2-((3,4,5-trimethoxyphenyl)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate (3g): Substitution of the benzamido group with a trimethoxyphenylamino moiety enhances antitubulin activity, a feature critical in anticancer research. The diethyl ester groups contribute to moderate solubility (melting point: 67–69°C) .
- 6-tert-Butyl 3-ethyl derivatives :
Bulkier tert-butyl esters at position 6 improve thermal stability and crystallinity, as demonstrated by X-ray diffraction studies. These derivatives are often used as precursors for Schiff base ligands .
Functional Group Differences
- Schiff Base Derivatives (e.g., 2a–d): Replacement of the benzamido group with imine linkages (e.g., 2-hydroxy-3-methoxybenzylideneamino) enables metal coordination. For example, Fe(II), Ni(II), and Pd(II) complexes exhibit octahedral or square planar geometries, relevant to catalysis and optoelectronics .
- Bromo-Substituted Analogs (e.g., 5g) :
Bromine at position 2 increases electrophilicity, facilitating nucleophilic substitution reactions. This modification is pivotal in synthesizing halogenated intermediates for drug development .
Physical and Spectroscopic Properties
Melting Points and Solubility
- The diethyl ester group in 3g reduces crystallinity (m.p. 67–69°C) compared to tert-butyl derivatives (m.p. 140–141°C for 3c) .
- The 4-(dimethylamino)benzamido group in the target compound likely improves aqueous solubility due to its basic tertiary amine, contrasting with nitro or methoxy substituents in other analogs .
Spectroscopic Data
Critical Analysis and Gaps
- Contradictions: While antitubulin activity is prominent in trimethoxyphenylamino analogs , Schiff base derivatives prioritize metal coordination over direct bioactivity .
- Data on its biological efficacy or optoelectronic properties remain speculative.
Biological Activity
Diethyl 2-(4-(dimethylamino)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on current research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structural determination is often performed using techniques such as NMR and IR spectroscopy to confirm the presence of key functional groups and the overall molecular framework.
Antimicrobial Properties
Research indicates that compounds related to thieno[2,3-c]pyridine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that similar structures possess effectiveness against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.
Antitumor Activity
This compound has been evaluated for its antitumor properties. In vitro studies demonstrate that this compound can inhibit cell proliferation in various cancer cell lines. The IC50 values indicate a promising level of potency, suggesting that it could serve as a lead compound for further development in cancer therapy.
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| HCC827 | 6.26 ± 0.33 | High |
| NCI-H358 | 6.48 ± 0.11 | High |
| MCF-7 | 12.00 ± 1.50 | Moderate |
The proposed mechanism of action for this compound includes:
- Intercalation into DNA : Similar compounds have shown the ability to intercalate into DNA structures, disrupting replication and transcription processes.
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in DNA synthesis or repair mechanisms.
- Induction of Apoptosis : Evidence suggests that this compound can trigger apoptotic pathways in cancer cells.
Case Studies
Several studies have highlighted the biological activity of thieno[2,3-c]pyridine derivatives:
- A study published in Pharmaceutical Biology demonstrated that derivatives with similar structures exhibited potent antitumor activity across multiple cancer types, emphasizing the need for further exploration into their mechanisms and potential clinical applications .
- Another investigation focused on the antibacterial properties of these compounds revealed significant efficacy against Gram-positive bacteria, suggesting a broad spectrum of antimicrobial activity that could be harnessed in therapeutic settings .
Q & A
Q. What are the critical steps and conditions for synthesizing this compound with high yield and purity?
The synthesis involves multi-step reactions, including condensation of a thieno[2,3-c]pyridine precursor with a 4-(dimethylamino)benzoyl chloride derivative. Key considerations include:
- Solvent selection : Ethanol or DMF for optimal solubility and reactivity .
- Temperature control : Reactions are typically conducted under reflux (70–90°C) to ensure complete conversion .
- Purification : Crystallization using ethyl ether or column chromatography to isolate the product (yields up to 78% reported for analogous compounds) .
Table 1: Synthesis Optimization Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Amide coupling | DMF, 80°C, 12 hrs | 65–70 | >95% |
| Cyclization | Ethanol, reflux | 78 | 97% |
| Final purification | Ethyl ether crystallization | 75 | 99% |
Q. Which spectroscopic techniques are essential for structural characterization?
- 1H/13C NMR : Assigns proton and carbon environments (e.g., δ 7.32 ppm for aromatic protons in the benzamido group) .
- FT-IR : Confirms functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹ for ester and amide bonds) .
- Mass spectrometry (ESI) : Validates molecular weight (e.g., [M+H]+ = 541.6 g/mol for derivatives) .
Q. How is purity assessed, and what impurities are commonly observed?
- HPLC/GC : Monitors unreacted starting materials or side products (e.g., residual ethyl 2-cyanoacetate in synthesis) .
- TLC : Tracks reaction progress using silica gel plates and UV visualization .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of thieno[2,3-c]pyridine derivatives?
- Comparative bioassays : Standardize testing conditions (e.g., IC50 measurements under identical pH/temperature) to minimize variability .
- Molecular docking : Predict binding affinities to targets like acetylcholinesterase (AChE) using software like AutoDock Vina (Ki values <10 µM observed for related ligands) .
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing dimethylamino with methoxy groups) to isolate contributing factors .
Q. How can computational modeling guide the design of derivatives with enhanced activity?
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- MD simulations : Assess stability of ligand-protein complexes (e.g., RMSD <2 Å over 100 ns for kinase inhibitors) .
- ADMET profiling : Use tools like SwissADME to optimize pharmacokinetics (e.g., logP <3 for improved bioavailability) .
Q. What methodologies elucidate the compound’s mechanism of action in enzyme inhibition?
- Kinetic assays : Measure inhibition constants (Ki) via Lineweaver-Burk plots for enzymes like AChE (e.g., Ki = 7.13 µM for a Schiff base analog) .
- X-ray crystallography : Resolve co-crystal structures with target proteins to identify binding motifs (e.g., hydrogen bonds with catalytic triads) .
- Fluorescence quenching : Monitor conformational changes in enzymes upon ligand binding .
Data Analysis and Contradiction Management
Q. How should researchers address discrepancies in spectroscopic data between batches?
- Batch-to-batch normalization : Use internal standards (e.g., tetramethylsilane for NMR) to calibrate instruments .
- Multivariate analysis : Apply PCA to identify outlier spectra caused by solvent residues or degradation .
Q. What statistical approaches validate reproducibility in biological assays?
- ANOVA : Compare triplicate data sets to assess significance (p <0.05) .
- Bland-Altman plots : Quantify inter-lab variability in IC50 measurements .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
